molecular formula C8H9BrO B1283882 4-Bromo-2,5-dimethylphenol CAS No. 85223-93-4

4-Bromo-2,5-dimethylphenol

Cat. No. B1283882
CAS RN: 85223-93-4
M. Wt: 201.06 g/mol
InChI Key: LZKYUWXZSBYMSA-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylphenol is a brominated phenol derivative that is of interest in various chemical research areas. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar brominated phenol compounds and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated phenol derivatives often involves electrophilic substitution reactions, as seen in the bromination of 2,4-dimethylphenol, which can lead to various brominated products depending on the reaction conditions . Similarly, the synthesis of 5-bromo-2,3-dimethylphenol from 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation indicates a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of brominated phenols can be influenced by the presence of bromine, which can cause a slight rotation out of the plane of the benzene ring, as observed in the crystal structure of 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran . This suggests that in this compound, the bromine atom could similarly affect the planarity of the molecule.

Chemical Reactions Analysis

Brominated phenols can participate in various chemical reactions, including further bromination and rearrangement reactions . The presence of bromine can also influence the reactivity of the phenol, as seen in the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol . These studies provide a basis for understanding how this compound might behave in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenols can be deduced from their molecular structure and reactivity. For instance, the presence of bromine can increase the molecular weight and influence the boiling and melting points. The electrophilic nature of bromine can also affect the solubility and reactivity of the compound. The phase transfer catalyzed polymerization studies and the analysis of intermolecular interactions in crystal structures provide insights into how these properties might manifest in this compound.

Scientific Research Applications

Chemical Reactions and Mechanisms

4-Bromo-2,5-dimethylphenol is involved in various chemical reactions. For instance, it participates in electrophilic substitution reactions with rearrangement. Brittain et al. (1982) investigated the bromination of 2,4-dimethylphenol, which initially yields 6-bromo-2,4-dimethylphenol. This compound can further undergo multiple bromination pathways, leading to products like 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone and 6-bromo-4-bromomethyl-2-methylphenol (Brittain, Mare, Newman, & Chin, 1982).

Fluorination Studies

Koudstaal and Olieman (2010) explored the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride. This study highlights the reactivity of this compound derivatives under specific conditions, yielding various fluorinated products, which are crucial for understanding the compound's chemical behavior (Koudstaal & Olieman, 2010).

Micellar Binding Studies

Senz and Gsponer (1994) studied the interaction of 4-bromo-2,6-dimethylphenol with cetyltrimethylammonium chloride micelles. This research is significant for understanding the binding behavior of phenolic compounds, including this compound derivatives, in different chemical environments (Senz & Gsponer, 1994).

Polymerization Applications

Wang and Percec (1991) described the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process leads to the formation of polymers like poly(2,6-dimethyl-1,4-phenylene oxide), indicating the potential application of this compound in polymer chemistry (Wang & Percec, 1991).

Structural Characterization

Research by Niestroj, Bruhn, and Maier (1998) on the synthesis and structural characterization of 5-bromo-2,3-dimethylphenol, a derivative of this compound, provides valuable insights into the structural aspects of these compounds. This information is crucial for understanding the physical and chemical properties of related compounds (Niestroj, Bruhn, & Maier, 1998).

Safety and Hazards

4-Bromo-2,5-dimethylphenol may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention .

Future Directions

As of now, there is limited information available on the future directions of 4-Bromo-2,5-dimethylphenol. More research is needed to fully understand its properties and potential applications .

properties

IUPAC Name

4-bromo-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKYUWXZSBYMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553562
Record name 4-Bromo-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85223-93-4
Record name 4-Bromo-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-dimethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 2,5-dimethyl phenol (5.0 g, 40.9 mmol) in H2O (150 mL), at room temperature was added tetrabutylammonium tribromide (19.9 g, 41.39 mmol) in CHCl3 (150 mL). The reaction mixture was stirred for 2 h at rt, the organic layer was separated and dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography on silica gel eluting with hexane-ethyl acetate (1:5) to afford 2,5-dimethyl-4-bromophenol as a brown solid (6.2 g, 76%); 1H NMR (300 MHz, DMSO-d6): δ 9.47 (s, 1 H), 7.24 (s, 1 H), 6.74 (s, 1 H), 2.21 (s, 3 H), 2.07 (s, 3 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=hexanes-ethyl acetate (9:1); Rf=0.52.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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